molecular formula C5H3NOS B12353062 2-Sulfanylidenepyridin-3-one

2-Sulfanylidenepyridin-3-one

Cat. No.: B12353062
M. Wt: 125.15 g/mol
InChI Key: NMGATVCYAZYROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercaptopyridin-3-ol, also known as 3-hydroxypyridine-2-thione, is an organic compound with the molecular formula C5H5NOS. It is a derivative of pyridine, characterized by the presence of both a hydroxyl group and a thiol group on the pyridine ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptopyridin-3-ol can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with sodium hydrosulfide, followed by hydrolysis to yield the desired product. Another method includes the cyclization of 2-mercaptoacetophenone with ammonium acetate .

Industrial Production Methods: In industrial settings, the production of 2-Mercaptopyridin-3-ol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the formation of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptopyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Mercaptopyridin-3-ol involves its ability to interact with various molecular targets through its thiol and hydroxyl groups. These interactions can lead to the formation of covalent bonds, coordination complexes, and hydrogen bonds. The compound can modulate enzyme activity, inhibit certain biochemical pathways, and act as an antioxidant .

Properties

Molecular Formula

C5H3NOS

Molecular Weight

125.15 g/mol

IUPAC Name

2-sulfanylidenepyridin-3-one

InChI

InChI=1S/C5H3NOS/c7-4-2-1-3-6-5(4)8/h1-3H

InChI Key

NMGATVCYAZYROA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=S)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.